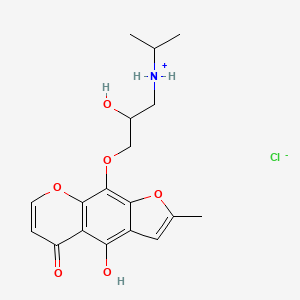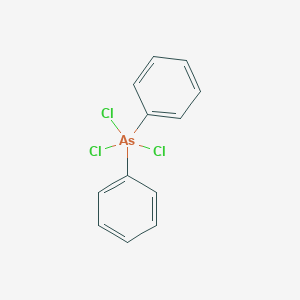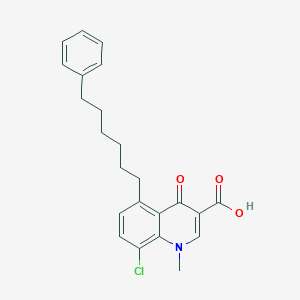
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride: is a complex organic compound with a unique structure that combines elements of furochromone and chromone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves multiple steps, typically starting with the preparation of the furochromone core. This core is then functionalized with various substituents to achieve the desired structure. Common synthetic routes include:
Formation of the Furochromone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromone ring system.
Functionalization: The core is then functionalized with hydroxy, isopropylamino, and other groups through a series of reactions, including nucleophilic substitution and oxidation-reduction reactions.
Final Assembly: The final step involves the coupling of the functionalized core with the appropriate side chains to form the complete molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride can be compared with other similar compounds, such as:
Furochromones: Compounds with similar core structures but different substituents.
Chromones: Compounds with a chromone core but lacking the furo ring.
Hydroxy and Amino Derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37855-81-5 |
|---|---|
Molecular Formula |
C18H22ClNO6 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H21NO6.ClH/c1-9(2)19-7-11(20)8-24-18-16-12(6-10(3)25-16)15(22)14-13(21)4-5-23-17(14)18;/h4-6,9,11,19-20,22H,7-8H2,1-3H3;1H |
InChI Key |
NNBPVTKXDTWSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C(=C2O1)OCC(C[NH2+]C(C)C)O)OC=CC3=O)O.[Cl-] |
Related CAS |
37855-80-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)




![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)

![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)


